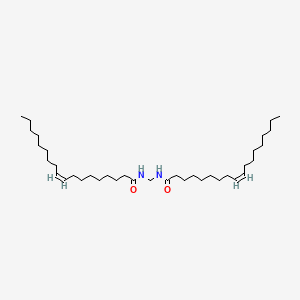
Tellurium oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tellurium Dioxide (TeO2) is a solid oxide of tellurium. It is encountered in two different forms, the yellow orthorhombic mineral tellurite (β-TeO2), and the synthetic, colorless tetragonal (paratellurite, α-TeO2). Most of the information regarding reaction chemistry has been obtained in studies involving paratellurite, α-TeO2 .
Synthesis Analysis
Paratellurite, α-TeO2, is produced by reacting tellurium with O2 . An alternative preparation is to dehydrate tellurous acid, H2TeO3, or to thermally decompose basic tellurium nitrate, Te2O4·HNO3, above 400 °C . A synthetic method uses low-cost materials – specifically, tellurium oxide (TeO2) as the tellurium source, environmentally benign ethylene glycol as a solvent, and ascorbic acid as a reducing agent .
Molecular Structure Analysis
Paratellurite, α-TeO2, converts at high pressure into the β-, tellurite form . Both the α-, (paratellurite) and β- (tellurite forms) contain four coordinate Te with the oxygen atoms at four of the corners of a trigonal bipyramid .
Chemical Reactions Analysis
TeO2 is barely soluble in water and soluble in strong acids and alkali metal hydroxides . It is an amphoteric substance and therefore can act both as an acid or as a base depending on the solution it is in . It reacts with acids to make tellurium salts and bases to make tellurites . It can be oxidized to telluric acid or tellurates .
Physical And Chemical Properties Analysis
Tellurium Dioxide is a white, crystalline solid with a melting point of 1,130 °C and a boiling point of 1,850 °C . It has a molar mass of 159.60 g/mol and a density of 5.670 g/cm3 (orthorhombic) or 6.04 g/cm3 (tetragonal) . It is barely soluble in water but soluble in strong acids and alkali metal hydroxides . It is an amphoteric substance and can act both as an acid or as a base depending on the solution it is in .
Safety And Hazards
Zukünftige Richtungen
Since the successful fabrication of two-dimensional (2D) tellurium (Te) in 2017, its fascinating properties including a thickness dependence bandgap, environmental stability, piezoelectric effect, high carrier mobility, and photoresponse among others show great potential for various applications . The emerging importance of the unique properties of tellurium compounds is apparent from the variety of their known and potential applications in both inorganic and organic chemistry, as well as materials science .
Eigenschaften
CAS-Nummer |
11099-09-5 |
|---|---|
Produktname |
Tellurium oxide |
Molekularformel |
C10H10O2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



